Lipophilicity Differential vs. Thietan-3-amine
The experimental/calculated LogP of 3-amino-2,2,4,4-tetramethylthietane is 2.318 , compared to -0.07 for the unsubstituted parent compound thietan-3-amine [1]. This represents a difference of 2.39 LogP units, corresponding to over a 300-fold increase in the octanol-water partition coefficient.
| Evidence Dimension | Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.318 |
| Comparator Or Baseline | Thietan-3-amine (CAS 128861-76-7): LogP = -0.07 |
| Quantified Difference | ΔLogP = 2.39 (approx. 310x increase in partition coefficient) |
| Conditions | Computed/experimental hydrophobicity values from standard chemical property databases. |
Why This Matters
A >300-fold increase in lipophilicity dictates that this compound will partition very differently in all organic and biological media, making it a distinct choice for projects where membrane permeability, solubility profile, or extraction behavior is critical.
- [1] ChemBase.cn. Thietan-3-amine (EN300-76059). Hydrophobicity (logP): -0.07. View Source
